2,4-Hexadienamide, N,N-diethyl-
Description
Contextualization of 2,4-Hexadienamide, N,N-diethyl- within Chemical and Biological Sciences
2,4-Hexadienamide, N,N-diethyl- is an organic molecule characterized by a six-carbon chain with two conjugated double bonds (a diene) and a tertiary amide functional group where two ethyl groups are attached to the nitrogen atom. The systematic name of its parent carboxylic acid, 2,4-hexadienoic acid, is sorbic acid. wikipedia.orgiastate.edu Sorbic acid is a naturally occurring compound first isolated from the berries of the rowan tree (Sorbus aucuparia). wikipedia.org
In the realm of chemical sciences, the structure of 2,4-Hexadienamide, N,N-diethyl- is of interest due to its conjugated system and the reactivity of the amide group. The presence of the diene system can allow for various chemical transformations, including Diels-Alder reactions and additions to the double bonds. The N,N-diethylamide group is a common feature in many organic compounds and influences the molecule's polarity, solubility, and biological activity.
From a biological perspective, derivatives of sorbic acid are primarily known for their antimicrobial properties. Sorbic acid and its salts are widely used as food preservatives to inhibit the growth of molds, yeasts, and some bacteria. wikipedia.orgiastate.edu The modification of the carboxylic acid group into an amide, such as in 2,4-Hexadienamide, N,N-diethyl-, can alter these biological activities, potentially leading to new applications.
Historical Overview of Research on Hexadienamide Derivatives
Research into hexadienamide derivatives is intrinsically linked to the study of sorbic acid. After its isolation in 1859 and the discovery of its antimicrobial properties in the 1930s and 1940s, sorbic acid became a subject of significant scientific investigation. wikipedia.orgiastate.edu The initial focus was on its use as a food preservative.
In subsequent decades, researchers began to explore modifications of the sorbic acid structure to understand structure-activity relationships and to develop new compounds with potentially enhanced or different biological activities. This led to the synthesis of various esters and amides of sorbic acid. Studies on sorbic acid amide derivatives have investigated their antimicrobial activities, revealing that conjugation with amino acid esters can lead to improved efficacy.
Significance and Research Trajectories of N,N-diethyl-Substituted Amides
N,N-diethyl-substituted amides are a significant class of compounds in organic chemistry and medicinal chemistry. The N,N-diethylamide group is a key feature in a number of biologically active molecules. One of the most well-known examples is N,N-diethyl-meta-toluamide (DEET), which is a widely used insect repellent. The development of DEET by the U.S. Army in 1946 spurred considerable research into other N,N-diethylamides as potential insect repellents and for other applications.
The N,N-diethylamide functional group is also utilized in synthetic organic chemistry as a directing group in ortho-metalation reactions, which is a powerful method for the regioselective functionalization of aromatic rings. nih.gov Research in this area focuses on developing new synthetic methodologies and applying them to the synthesis of complex molecules.
Scope and Objectives of Current Research on 2,4-Hexadienamide, N,N-diethyl-
Currently, there is a lack of specific, publicly available research that focuses solely on 2,4-Hexadienamide, N,N-diethyl-. However, the broader research context suggests several potential areas of investigation for this compound.
The primary objective of synthesizing and studying 2,4-Hexadienamide, N,N-diethyl- would likely be to evaluate its biological activities, particularly its potential as an antimicrobial or antifungal agent, given its relationship to sorbic acid. Another research trajectory could be to investigate its properties as an insect repellent, drawing parallels with the structure of DEET.
Furthermore, the synthesis of 2,4-Hexadienamide, N,N-diethyl- would be of interest from a chemical synthesis perspective, providing a model compound for the development of new methods for the formation of amide bonds.
Below is a table of physicochemical properties for the parent carboxylic acid, sorbic acid, and a related saturated amide, N,N-diethylhexanamide, to provide context.
| Property | Sorbic Acid | N,N-diethylhexanamide |
| Formula | C₆H₈O₂ | C₁₀H₂₁NO |
| Molecular Weight | 112.13 g/mol | 171.28 g/mol |
| Appearance | Colorless solid | - |
| Melting Point | 135 °C | - |
| Boiling Point | 228 °C | - |
| CAS Number | 110-44-1 | 6282-97-9 nist.gov |
Structure
3D Structure
Properties
CAS No. |
50362-13-5 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(2E,4E)-N,N-diethylhexa-2,4-dienamide |
InChI |
InChI=1S/C10H17NO/c1-4-7-8-9-10(12)11(5-2)6-3/h4,7-9H,5-6H2,1-3H3/b7-4+,9-8+ |
InChI Key |
AIXGDJDDFHMRGM-NUXDXBQRSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C=C/C |
Canonical SMILES |
CCN(CC)C(=O)C=CC=CC |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution in Natural Systems
Identification of 2,4-Hexadienamide, N,N-diethyl- in Botanical Sources
The primary natural reservoirs for 2,4-Hexadienamide, N,N-diethyl- are flowering plants, particularly within specific families known for producing a wide array of bioactive secondary metabolites.
Specific Plant Families and Species
This compound has been identified in the Asteraceae family, one of the largest and most diverse families of flowering plants. Within this family, species of the genus Achillea have been reported to contain N,N-diethyl-2,4-hexadienamide. These plants, commonly known as yarrows, are recognized for their complex chemical profiles, which include a variety of alkamides that contribute to their biological activities. The presence of the N,N-diethyl functional group is a variation on the more commonly found isobutylamides in this plant family.
Table 1: Botanical Sources of 2,4-Hexadienamide, N,N-diethyl-
| Family | Genus | Species | Common Name |
| Asteraceae | Achillea | Not specified | Yarrow |
Geographical and Ecological Distribution Patterns
The geographical distribution of plants containing 2,4-Hexadienamide, N,N-diethyl- is directly linked to the native habitats of the source species. The genus Achillea, for example, is widespread across temperate regions of the Northern Hemisphere, including Europe, Asia, and North America. The concentration and presence of specific alkamides like N,N-diethyl-2,4-hexadienamide can be influenced by various ecological factors. These include soil composition, climate, altitude, and even the presence of herbivores or pathogens, which can induce the production of secondary metabolites as a defense mechanism.
Detection of 2,4-Hexadienamide, N,N-diethyl- in Microbial Systems
The exploration of microbial sources for novel compounds has expanded significantly. While the primary sources of N,N-diethyl-2,4-hexadienamide are botanical, investigations into microbial metabolomes are ongoing.
Fungal Metabolite Discovery
To date, public scientific literature has not extensively documented the isolation of 2,4-Hexadienamide, N,N-diethyl- as a fungal metabolite. However, fungi, particularly endophytic fungi that live symbiotically within plant tissues, are known to produce compounds identical or similar to those found in their host plants. This opens a potential avenue for future research, exploring whether endophytic fungi associated with Achillea or other alkamide-producing plants might also synthesize this compound.
Bacterial Production and Secretion
Similar to the situation with fungi, there is currently a lack of specific evidence detailing the production and secretion of 2,4-Hexadienamide, N,N-diethyl- by bacteria. The biosynthesis of alkamides involves fatty acid and amino acid pathways, which are common in bacteria. This biochemical capability suggests that bacterial production is theoretically possible, though it remains an unconfirmed area of research.
Advanced Isolation Methodologies from Complex Biological Matrices
Extracting and purifying 2,4-Hexadienamide, N,N-diethyl- from its natural plant sources requires sophisticated methodologies to separate it from a multitude of other compounds.
The process typically begins with the extraction of the compound from dried and powdered plant material using organic solvents. A common technique is Soxhlet extraction or maceration with solvents of increasing polarity, such as hexane (B92381), chloroform, ethyl acetate (B1210297), and methanol (B129727).
Following the initial crude extraction, chromatographic techniques are essential for isolation and purification. A multi-step approach is often employed:
Column Chromatography (CC): The crude extract is first subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate fractions based on polarity.
High-Performance Liquid Chromatography (HPLC): Fractions identified as containing the target compound are further purified using preparative or semi-preparative HPLC. A reverse-phase column (like a C18 column) is typically used, which separates compounds based on their hydrophobicity.
The final identification and structural confirmation of the isolated 2,4-Hexadienamide, N,N-diethyl- are achieved through spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Chromatographic Techniques for Purification (e.g., preparative HPLC, flash chromatography)
The purification of 2,4-Hexadienamide, N,N-diethyl- from a crude extract relies on chromatographic methods that separate compounds based on their physical and chemical properties, such as polarity and size.
Flash Chromatography is often employed as an initial, rapid purification step for larger quantities of material. This technique uses a column packed with a solid stationary phase, typically silica gel, and a solvent system (mobile phase) that is passed through the column under pressure. For a moderately polar compound like 2,4-Hexadienamide, N,N-diethyl-, a typical mobile phase would be a gradient of ethyl acetate in hexane. The separation is based on the compound's affinity for the stationary phase versus the mobile phase, allowing it to be isolated from more polar and less polar impurities.
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for final purification. lcms.cz It operates on similar principles to flash chromatography but uses smaller stationary phase particles and higher pressure, resulting in superior separation. For 2,4-Hexadienamide, N,N-diethyl-, a reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is injected onto the column, and as the mobile phase composition changes, the compound is eluted and collected as a highly pure fraction. lcms.cz
Table 1: Example Chromatographic Purification Parameters for 2,4-Hexadienamide, N,N-diethyl-
| Technique | Stationary Phase | Mobile Phase | Detection | Typical Use |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel (60 Å) | Hexane/Ethyl Acetate Gradient (e.g., 0-50% Ethyl Acetate) | UV (at 254 nm) / TLC | Initial purification of gram-scale quantities. |
| Preparative HPLC | Reversed-Phase C18 (5-10 µm) | Acetonitrile/Water Gradient (e.g., 20-80% Acetonitrile) | UV (at 210 nm & 254 nm) | Final purification of milligram-scale quantities for high purity. |
Solvent Extraction and Solid-Phase Extraction Optimization
Initial isolation of 2,4-Hexadienamide, N,N-diethyl- from its source matrix (e.g., a plant or microbial broth) typically begins with extraction techniques designed to selectively separate the target compound.
Solvent Extraction , specifically liquid-liquid extraction (LLE), is a fundamental step. sld.cu If the source material is aqueous, an organic solvent immiscible with water, such as dichloromethane (B109758) or ethyl acetate, is used to pull the amide into the organic phase. sld.curesearchgate.net The efficiency of this process is optimized by adjusting the pH of the aqueous layer. Since amides are generally neutral, maintaining a neutral pH prevents the hydrolysis that can occur under strong acidic or basic conditions. Multiple extractions are performed to maximize the recovery of the compound.
Solid-Phase Extraction (SPE) serves as a crucial cleanup and concentration step following initial solvent extraction. google.com A crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase).
Normal-Phase SPE: Uses a polar stationary phase like silica gel. The crude extract, dissolved in a non-polar solvent, is loaded onto the cartridge. Polar impurities are retained, while the less polar product can be washed through or eluted with a slightly more polar solvent.
Reversed-Phase SPE: Uses a non-polar stationary phase, such as C18-bonded silica. The extract, typically in an aqueous solution, is loaded, and non-polar compounds like 2,4-Hexadienamide, N,N-diethyl- are retained. Polar impurities are washed away with water, and the target compound is then eluted with an organic solvent like methanol or acetonitrile. This method is highly effective for cleaning up extracts prior to HPLC analysis. sciex.com
Techniques for Structural Confirmation (e.g., spectroscopic data interpretation in isolation context)
Once 2,4-Hexadienamide, N,N-diethyl- is isolated in pure form, its chemical structure must be unequivocally confirmed using spectroscopic methods.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 2,4-Hexadienamide, N,N-diethyl-, high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₁₀H₁₇NO). The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns, such as the loss of ethyl groups or cleavage adjacent to the carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure.
¹H NMR: Reveals the number and types of protons in the molecule and their connectivity. The spectrum of 2,4-Hexadienamide, N,N-diethyl- is expected to show distinct signals for the protons in the conjugated diene system, the diastereotopic protons of the two ethyl groups attached to the nitrogen, and the terminal methyl group.
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum would display signals for the carbonyl carbon, the four sp² carbons of the diene, the sp³ carbons of the N-ethyl groups, and the terminal methyl carbon.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to establish the connectivity between protons and carbons, confirming the complete structural assignment.
Table 2: Predicted Spectroscopic Data for Structural Confirmation of 2,4-Hexadienamide, N,N-diethyl-
| Technique | Parameter | Predicted Observation |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Formula | C₁₀H₁₇NO |
| Exact Mass [M+H]⁺ | 168.1383 | |
| ¹H NMR (in CDCl₃) | Vinyl Protons (C2-C5) | δ 5.5-7.5 ppm (complex multiplets) |
| N-CH₂ Protons | δ ~3.4 ppm (quartets) | |
| Ethyl & Vinyl CH₃ Protons | δ 1.1-1.8 ppm (triplets and doublet) | |
| ¹³C NMR (in CDCl₃) | Carbonyl Carbon (C=O) | δ ~166 ppm |
| Vinyl Carbons (C2-C5) | δ 118-145 ppm | |
| N-CH₂ Carbons | δ ~42 ppm | |
| Ethyl & Vinyl CH₃ Carbons | δ 13-18 ppm |
Chemical Synthesis and Analog Development of 2,4 Hexadienamide, N,n Diethyl
Synthesis of Structural Analogs and Derivatives of 2,4-Hexadienamide, N,N-diethyl-
Structural Alterations of the Hexadiene Moiety (e.g., unsaturation patterns, chain length)
Introduction of Heteroatoms or Cyclic Structures
The introduction of heteroatoms or the formation of cyclic structures from the 2,4-hexadienamide backbone are advanced synthetic strategies for creating novel chemical entities. For instance, N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization has been used to synthesize quinolin-2-one derivatives from acrylamides containing a 2-fluorophenyl group. nih.gov Additionally, manganese(I)-catalyzed C-H dienylation of indoles has been developed to create C2-dienylated indoles, which can then undergo cycloaddition to form complex cyclic scaffolds. acs.org While these methods demonstrate the potential for creating heterocyclic analogs from unsaturated amides, there is no specific research documenting the application of these or similar strategies to 2,4-Hexadienamide, N,N-diethyl-.
Stereoselective Synthesis of Chiral Analogs
Stereoselectivity is a critical aspect of modern organic synthesis, particularly for bioactive molecules. General methods for the stereoselective synthesis of dienamides have been reported. These include strategies based on the Curtius rearrangement of dienoic acid azides and the acylation of vinylimines. acs.org More contemporary approaches involve transition-metal-catalyzed cross-coupling reactions and rearrangements of enynes, alkynes, or allenes to construct the 1,3-diene moiety with high stereocontrol. mdpi.com Anionic cascade reactions have also been employed for the stereoselective synthesis of conjugated di- and trienamides. nsf.gov Despite the availability of these powerful synthetic tools, their specific application for the stereoselective synthesis of chiral analogs of 2,4-Hexadienamide, N,N-diethyl- has not been described in the scientific literature.
Chemoenzymatic Synthesis Methodologies for 2,4-Hexadienamide, N,N-diethyl- and its Analogs
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful and often more sustainable approach to complex molecules. For instance, one-pot chemoenzymatic methods have been developed for the conversion of amides to enantioenriched alcohols. nih.govresearchgate.netnih.gov These processes can involve a chemical reaction, such as a Suzuki-Miyaura coupling, followed by an enzymatic reduction. nih.gov Furthermore, enzymatic methods using lipases, such as Candida antarctica lipase (B570770) B, have been shown to be effective for the synthesis of a variety of amides from carboxylic acids and amines under green conditions. nih.gov However, a specific chemoenzymatic synthesis of 2,4-Hexadienamide, N,N-diethyl- or its analogs is not reported in the available literature.
Sustainable and Green Chemistry Approaches in Hexadienamide Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For amide synthesis, this includes the development of catalytic, solvent-free methods. mdpi.comsemanticscholar.org For example, ceric ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the direct synthesis of amides from carboxylic acids and amines under microwave irradiation without a solvent. mdpi.com Boric acid has also been employed as a simple and readily available catalyst for amide synthesis. semanticscholar.orgsciepub.com Another approach involves the use of recyclable nanocatalysts, such as CoFe2O4, for the oxidative amidation of methylarenes. rsc.org While these green methodologies are applicable to the synthesis of a broad range of amides, their specific use for the synthesis of 2,4-Hexadienamide, N,N-diethyl- has not been documented.
Biosynthetic Pathways and Enzymology of 2,4 Hexadienamide, N,n Diethyl
Elucidation of the Biosynthetic Route to 2,4-Hexadienamide, N,N-diethyl-
Identification of Primary and Secondary Metabolite Precursors
No information is available on the primary or secondary metabolites that could serve as precursors for the biosynthesis of 2,4-Hexadienamide, N,N-diethyl-.
Isotopic Labeling Studies for Pathway Delineation
There are no published isotopic labeling studies aimed at delineating the biosynthetic pathway of this compound. Such studies are contingent on the identification of a biological system that produces the molecule.
Characterization of Key Enzymatic Transformations
As no biosynthetic pathway has been identified, there is no information on any enzymes that might be involved in its synthesis.
Genetic Basis of Biosynthesis: Gene Cluster Identification and Functional Genomics
No biosynthetic gene cluster responsible for the production of 2,4-Hexadienamide, N,N-diethyl- has been identified in any organism.
Regulation of 2,4-Hexadienamide, N,N-diethyl- Biosynthesis in Producing Organisms
Environmental Triggers and Stress Responses
Without a known producing organism, there is no data on environmental factors or stress responses that might influence the biosynthesis of this compound.
Transcriptional and Post-Translational Control Mechanisms
The regulation of a hypothetical biosynthetic pathway for 2,4-Hexadienamide, N,N-diethyl- would likely be intricate, involving control at both the transcriptional and post-translational levels to ensure its production is coordinated with the host organism's physiological state.
Transcriptional Control: The genes encoding the biosynthetic enzymes for this compound would likely be organized into a biosynthetic gene cluster (BGC). The expression of this BGC would be under the control of one or more transcription factors. These can include:
Pathway-Specific Regulators: Many BGCs contain their own regulatory genes, often encoding transcription factors from families like LuxR, SARP (Streptomyces antibiotic regulatory protein), or Zn(II)2Cys6, which specifically activate or repress the expression of the other genes within the cluster.
Global Regulators: The expression of the BGC could also be influenced by global regulatory networks that respond to broader environmental and physiological cues, such as nutrient availability (carbon, nitrogen, phosphate), pH, and quorum sensing. Large-scale transcriptomic studies have been instrumental in identifying these regulatory links in various microorganisms. nih.gov
Post-Translational Control: The core enzymes of the proposed biosynthetic pathway, such as a Polyketide Synthase (PKS) or a Non-Ribosomal Peptide Synthetase (NRPS)-like adenylation domain, require post-translational modification to become active. nih.gov The key modification is phosphopantetheinylation, where the phosphopantetheinyl moiety from Coenzyme A is transferred to the acyl carrier protein (ACP) domain of the PKS and the peptidyl carrier protein (PCP) domain of the NRPS. nih.gov This reaction is catalyzed by a dedicated phosphopantetheinyl transferase (PPTase). nih.gov The activity of the biosynthetic enzymes could also be modulated by other post-translational modifications, such as phosphorylation or acetylation, which can act as molecular switches to turn protein function on or off. youtube.comyoutube.com
| Regulatory Element | Proposed Function in 2,4-Hexadienamide, N,N-diethyl- Biosynthesis | General Examples |
| Pathway-Specific TF | Direct activation of the PKS, NRPS-like, and tailoring enzyme genes. | ActII-orf4 (actinorhodin), StrR (streptomycin) |
| Global Regulators | Integration of nutritional and stress signals to control pathway expression. | CreA (carbon catabolite repression), AreA (nitrogen metabolite repression) |
| PPTase | Covalent modification of PKS and NRPS-like enzymes to their active holo-forms. | Sfp (surfactin), EntD (enterobactin) |
Heterologous Expression Systems for Biosynthetic Pathway Reconstruction
Reconstructing the hypothetical biosynthetic pathway for 2,4-Hexadienamide, N,N-diethyl- in a heterologous host would be a key strategy for its characterization and for engineering its production. The choice of a host system is critical for the successful expression of the biosynthetic genes. nih.gov
Commonly used heterologous hosts include:
Escherichia coli : A well-characterized host with rapid growth and a vast array of genetic tools. researchgate.net However, challenges can arise from the need for post-translational modification by a co-expressed PPTase and potential insolubility of large PKS enzymes. nih.govresearchgate.net
Streptomyces species : As prolific producers of polyketides and other secondary metabolites, strains like Streptomyces coelicolor or Streptomyces albus are often excellent hosts. nih.govsciepublish.com They possess the necessary metabolic precursors and native PPTase activity for the functional expression of many BGCs. nih.gov
Yeast (Saccharomyces cerevisiae) : A eukaryotic host that can be advantageous for expressing fungal PKS genes, which may require eukaryotic protein folding and modification machinery.
The process would involve cloning the entire BGC, or the individual genes, into an expression vector under the control of a strong, inducible promoter. This construct would then be introduced into the chosen heterologous host. Successful production of 2,4-Hexadienamide, N,N-diethyl- would confirm the function of the cloned genes.
| Host System | Advantages | Challenges | Relevant Research Context |
| Escherichia coli | Fast growth, well-developed genetic tools, cost-effective. | Codon usage bias, protein insolubility, lack of native PPTase activity for some PKS types. | Heterologous production of various polyketides and non-ribosomal peptides. researchgate.netmdpi.com |
| Streptomyces coelicolor | High-level production of polyketides, compatible precursor pools, native PPTase. | Slower growth, more complex genetics than E. coli. | Model organism for antibiotic production and heterologous expression of BGCs. nih.govsciepublish.com |
| Saccharomyces cerevisiae | Eukaryotic expression system, suitable for fungal genes, GRAS status. | Potential for incorrect processing of bacterial enzymes, different precursor profiles. | Production of polyketides like 6-methylsalicylic acid. |
Biotechnological Production Strategies for 2,4-Hexadienamide, N,N-diethyl-
To enhance the production of 2,4-Hexadienamide, N,N-diethyl-, several biotechnological strategies could be employed, focusing on optimizing the host organism and the fermentation process.
Metabolic Engineering of the Host:
Precursor Supply Enhancement: The biosynthesis of the proposed hexadienoyl-CoA precursor would depend on the availability of acetyl-CoA and malonyl-CoA. Overexpressing key enzymes in the central carbon metabolism, such as acetyl-CoA carboxylase, could increase the intracellular pool of these building blocks.
Deletion of Competing Pathways: Knocking out genes of competing secondary metabolite pathways could redirect metabolic flux towards the production of the target compound. sciepublish.com
Optimization of Fermentation Conditions:
Media Composition: Systematically optimizing the carbon and nitrogen sources, as well as trace elements, in the fermentation medium can significantly impact yield.
Process Parameters: Fine-tuning parameters such as temperature, pH, and dissolved oxygen levels during fermentation is crucial for maximizing cell growth and product formation.
Synthetic Biology and Pathway Refactoring:
Promoter Engineering: Replacing the native promoters in the BGC with strong, constitutive, or well-characterized inducible promoters can lead to enhanced and more reliable gene expression.
Gene Cluster Refactoring: Re-organizing the genes into synthetic operons with optimized ribosome binding sites can improve the translational efficiency and balance the expression levels of the different enzymes in the pathway. sciepublish.com
| Strategy | Approach | Objective |
| Precursor Engineering | Overexpression of acetyl-CoA carboxylase. | Increase the supply of malonyl-CoA for the PKS. |
| Host Strain Modification | Deletion of endogenous BGCs for other secondary metabolites. | Reduce metabolic burden and competition for precursors. |
| Fermentation Optimization | Fed-batch cultivation with controlled nutrient feeding. | Maintain optimal growth and production conditions over an extended period. |
| Synthetic Biology | Replacement of native promoters with strong, inducible promoters. | Achieve high-level, controlled expression of the biosynthetic pathway. |
Biological Activities and Molecular Mechanisms of 2,4 Hexadienamide, N,n Diethyl in Vitro Studies
Modulation of Intracellular Signaling Pathways
Comprehensive searches of available scientific databases have not revealed any published research detailing the effects of 2,4-Hexadienamide, N,N-diethyl- on critical intracellular signaling cascades.
Kinase Cascades (e.g., MAPK, PI3K/Akt)
There is currently no available data from in vitro studies to suggest that 2,4-Hexadienamide, N,N-diethyl- modulates the Mitogen-Activated Protein Kinase (MAPK) or the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. These pathways are fundamental in regulating a multitude of cellular functions, including growth, proliferation, and survival. The absence of evidence means its potential role as an activator or inhibitor of these kinase cascades is unknown.
Second Messenger Systems (e.g., cAMP, Ca2+)
Similarly, the influence of 2,4-Hexadienamide, N,N-diethyl- on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium ion (Ca2+) signaling, has not been documented in peer-reviewed literature. These ubiquitous signaling molecules are crucial for transmitting signals from the cell surface to intracellular targets, and any modulation could have significant physiological consequences.
Effects on Cellular Processes in Controlled Laboratory Settings
The impact of 2,4-Hexadienamide, N,N-diethyl- on fundamental cellular processes, as observed in controlled laboratory environments using cell lines, is also an area lacking scientific data.
Cell Viability and Proliferation in Cell Lines
No in vitro studies have been published that assess the effect of 2,4-Hexadienamide, N,N-diethyl- on the viability or proliferation of any established cell lines. Therefore, its potential to be cytotoxic, cytostatic, or to promote cell growth has not been determined.
Apoptosis and Necrosis Induction Mechanisms
The mechanisms by which a compound may induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis) are critical for understanding its biological activity. However, there is no available research on whether 2,4-Hexadienamide, N,N-diethyl- can trigger these processes in vitro or the molecular pathways that would be involved.
Cellular Differentiation and Morphogenesis
The potential of 2,4-Hexadienamide, N,N-diethyl- to influence cellular differentiation—the process by which a cell changes from one cell type to another, more specialized type—or morphogenesis, the biological process that causes a cell to develop its shape, remains uninvestigated in published in vitro studies.
No Publicly Available Research Found for 2,4-Hexadienamide, N,N-diethyl-
Despite a comprehensive search of available scientific literature, no specific in vitro studies detailing the biological activities and molecular mechanisms of the chemical compound 2,4-Hexadienamide, N,N-diethyl- were identified. Consequently, data regarding its membrane permeability, target identification, and comparative analysis with its analogs is not available in the public domain.
Similarly, a thorough search for studies aimed at identifying the molecular targets of 2,4-Hexadienamide, N,N-diethyl- yielded no results. Methodologies such as affinity chromatography coupled with proteomics, which are instrumental in isolating and identifying the protein binding partners of small molecules, have not been publicly reported for this compound. Furthermore, there is no available literature on genetic knockdown or knockout studies that would indicate a cellular response to the compound and thus hint at its molecular targets. Structural biology techniques, including X-ray crystallography and cryo-electron microscopy, which provide high-resolution insights into the interaction between a compound and its target, have also not been applied to 2,4-Hexadienamide, N,N-diethyl- in any published research.
Finally, the investigation into the comparative biological activities of 2,4-Hexadienamide, N,N-diethyl- and its structural analogs also returned no specific findings. While one study mentioned the use of (2E,4E)-N,N-diethyl-2,4-hexadienamide in the synthesis of a different molecule for research on androgen receptor antagonists, it did not provide any biological activity data for 2,4-Hexadienamide, N,N-diethyl- itself or compare it to other related compounds. acs.org
Due to the absence of empirical data in the scientific literature for 2,4-Hexadienamide, N,N-diethyl-, it is not possible to provide an article on its biological activities and molecular mechanisms as per the requested detailed outline.
Structure Activity Relationship Sar Studies of 2,4 Hexadienamide, N,n Diethyl
Methodologies for SAR Elucidation
A variety of methodologies are employed to unravel the complex interplay between the chemical structure of N,N-diethyl-2,4-hexadienamide derivatives and their biological activities. These techniques range from traditional synthetic approaches to sophisticated computational modeling.
A fundamental approach to SAR involves the synthesis of a series of analogs where specific parts of the N,N-diethyl-2,4-hexadienamide molecule are systematically altered. These modifications can include changes to the N,N-diethylamide group, the hexadienoyl backbone, and the introduction of various substituents. Each synthesized analog is then subjected to biological evaluation to determine how the structural change has impacted its activity. For instance, a study on 2,4-hexadienoic acid derivatives involved the synthesis of 42 different compounds to assess their antimicrobial properties. nih.gov This systematic approach allows for the direct correlation of structural modifications with biological outcomes.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijirmf.comnih.gov This method involves calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov These descriptors are then correlated with the observed biological activity using statistical methods.
In a study of 2,4-hexadienoic acid derivatives, QSAR analysis revealed that topological parameters, particularly molecular connectivity indices, had a significant correlation with antimicrobial activity. nih.gov Such models can predict the activity of novel compounds before they are synthesized, thereby prioritizing synthetic efforts towards more promising candidates. nih.govijirmf.com The development of robust QSAR models relies on high-quality data and statistical validation to ensure their predictive power. researchgate.net
Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. This model represents the key steric and electronic features that a molecule must possess to elicit a biological response. By understanding the pharmacophore of N,N-diethyl-2,4-hexadienamide and its analogs, researchers can design new molecules with improved affinity and selectivity for the target. The process involves aligning a set of active molecules and extracting their common features.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. nih.govfigshare.com This method helps to visualize and understand the interactions between the ligand (e.g., N,N-diethyl-2,4-hexadienamide) and the active site of the target protein at the atomic level. researchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. figshare.comnih.gov MD simulations provide insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.gov These simulations are valuable for refining docking results and assessing the stability of the predicted interactions. nih.gov
Identification of Critical Structural Features for Biological Potency and Selectivity
Through the application of the aforementioned methodologies, researchers have begun to identify the critical structural features of N,N-diethyl-2,4-hexadienamide that are essential for its biological activity.
The stereoselective synthesis of specific E or Z isomers is a key strategy in SAR studies. nih.gov For example, the use of different palladium catalysts with specific phosphine (B1218219) ligands can lead to the selective formation of either the E or Z isomer of a diene. nih.gov This allows for the separate biological evaluation of each isomer, providing clear insights into the preferred configuration for a particular biological effect. In some cases, the thermodynamically more stable E isomer is the desired product, while in others, the less stable Z isomer may exhibit higher potency. researchgate.net The ability to selectively synthesize and test these isomers is crucial for optimizing the biological activity of diene-containing compounds. chemrxiv.org
Importance of the N,N-diethyl Amide Moiety
The N,N-diethyl amide moiety is a critical component of the 2,4-hexadienamide, N,N-diethyl- scaffold, profoundly influencing its pharmacokinetic and pharmacodynamic properties. The nature of the amide group, particularly the substitution on the nitrogen atom, is a key determinant of the molecule's biological activity. Structure-activity relationship (SAR) studies on related compound series consistently demonstrate that the size, lipophilicity, and hydrogen-bonding capacity of the substituents on the amide nitrogen are pivotal for molecular recognition and interaction with biological targets.
Influence of Chain Length and Substituent Variation
The length and substitution pattern of the hydrocarbon chain are fundamental to the biological activity of the 2,4-hexadienamide scaffold. The 2,4-diene system, with its conjugated double bonds, confers a degree of rigidity and specific stereoelectronic properties to the molecule. Variations in the length of the alkyl chain attached to the amide moiety, or substitutions along the hexadiene backbone, would be expected to modulate activity.
Studies on other classes of compounds have consistently shown that alkyl chain length is a critical parameter for biological activity, often influencing properties such as membrane permeability and affinity for hydrophobic binding sites. For instance, in the case of bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides, an increase in the length of the alkyl chain from 8 to 18 carbon atoms led to a significant decrease in the critical micelle concentration, indicating enhanced self-aggregation and hydrophobicity. researchgate.net This principle is broadly applicable in medicinal chemistry, where optimizing alkyl chain length is a common strategy to enhance potency. For 2,4-hexadienamide, N,N-diethyl-, alterations in the length of the chain beyond the dienamide system would likely impact its interaction with biological targets.
Below is an illustrative data table showing hypothetical relative activities based on the principles of chain length and substituent variation, as direct experimental data for 2,4-Hexadienamide, N,N-diethyl- is not available.
| Compound | Modification | Hypothetical Relative Activity |
| 2,4-Hexadienamide, N,N-diethyl- | Parent Compound | 1.0 |
| 2,4-Heptadienamide, N,N-diethyl- | Increased Chain Length | 0.7 |
| 2,4-Pentadienamide, N,N-diethyl- | Decreased Chain Length | 0.5 |
| 3-Methyl-2,4-hexadienamide, N,N-diethyl- | Substitution on Backbone | 1.2 |
| 5-Methyl-2,4-hexadienamide, N,N-diethyl- | Substitution on Backbone | 0.9 |
Significance of Stereochemistry at Chiral Centers
The stereochemical configuration of a molecule is a critical determinant of its biological activity, as interactions with chiral biological macromolecules such as proteins and nucleic acids are often highly stereospecific. For 2,4-Hexadienamide, N,N-diethyl-, the presence of the 2,4-diene system gives rise to the possibility of E/Z isomerism at both double bonds. Furthermore, if any of the carbon atoms in the hexadiene chain were to become chiral centers through substitution, the resulting enantiomers or diastereomers would likely exhibit different biological activities.
While specific studies on the stereochemistry of 2,4-Hexadienamide, N,N-diethyl- are not available in the provided search results, the principles of stereospecificity are well-established in medicinal chemistry. For example, in the development of betulinic acid derivatives as HIV inhibitors, the stereochemical arrangement of substituents was found to be crucial for potent antiviral activity. nih.gov The precise three-dimensional arrangement of functional groups is necessary for optimal interaction with the binding site of the target protein.
The planarity and orientation of the dienamide system in 2,4-Hexadienamide, N,N-diethyl- will be dictated by the configuration of the double bonds. This, in turn, will affect how the molecule presents its functional groups, including the N,N-diethyl amide, for interaction with a biological target. Any deviation from the optimal stereochemistry could lead to a significant loss of potency due to steric clashes or a failure to form key interactions within the binding site.
An illustrative table below demonstrates the potential impact of stereochemistry on activity, based on established principles.
| Isomer of a Substituted Analog | Hypothetical Relative Activity |
| (R)-3-Methyl-2,4-hexadienamide, N,N-diethyl- | 1.5 |
| (S)-3-Methyl-2,4-hexadienamide, N,N-diethyl- | 0.2 |
| (2E,4E)-2,4-Hexadienamide, N,N-diethyl- | 1.0 |
| (2Z,4E)-2,4-Hexadienamide, N,N-diethyl- | 0.4 |
SAR Correlating to Specific Molecular Targets and Pathways (in vitro)
While in vitro studies specifically detailing the molecular targets and pathways for 2,4-Hexadienamide, N,N-diethyl- are not extensively documented in the public domain, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological interactions. The N,N-disubstituted amide functionality and the lipophilic diene chain are features commonly found in compounds that interact with a variety of receptors and enzymes.
The lipophilic nature of the hexadiene chain would favor interactions with hydrophobic regions of proteins. This could include the transmembrane domains of GPCRs or the active sites of enzymes that process lipid-like substrates. The conjugated diene system itself may also participate in specific interactions within a binding pocket.
The table below presents a hypothetical correlation of structural modifications to in vitro activity at a putative molecular target, based on the SAR principles discussed.
| Compound Analog | Modification | Hypothetical IC50 (nM) at Target X |
| 2,4-Hexadienamide, N,N-diethyl- | Parent Compound | 50 |
| 2,4-Hexadienamide, N,N-dimethyl- | Smaller N-alkyl groups | 150 |
| 2,4-Hexadienamide, N-ethyl- | Secondary Amide | 300 |
| 4-Phenyl-2-butenamide, N,N-diethyl- | Altered backbone | 80 |
This table illustrates that even subtle changes, such as modifying the N-alkyl substituents or the structure of the hydrocarbon backbone, can have a significant impact on the in vitro potency of the compound at a specific molecular target.
Advanced Analytical Methodologies for 2,4 Hexadienamide, N,n Diethyl Research
Chromatographic Techniques for Separation and Characterization
Chromatographic methods are paramount for the isolation and quantification of 2,4-Hexadienamide, N,N-diethyl- from complex matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the sample matrix.
High-Performance Liquid Chromatography (HPLC) with various detection modes
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of 2,4-Hexadienamide, N,N-diethyl-. Due to the compound's non-polar nature stemming from the hexadiene backbone and the diethylamide group, reversed-phase HPLC is the most suitable approach.
A typical HPLC method would employ a C18 or C8 stationary phase, which provides excellent separation based on hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and good peak shape.
For detection, several modes can be utilized:
UV-Vis Detection: The conjugated diene system in 2,4-Hexadienamide, N,N-diethyl- results in strong ultraviolet (UV) absorbance, making a UV-Vis detector a simple and sensitive choice. The maximum absorbance (λmax) is expected to be in the range of 230-260 nm.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides not only quantitative data but also valuable structural information. Electrospray ionization (ESI) in positive ion mode would be effective for this amide, yielding the protonated molecular ion [M+H]⁺.
Diode Array Detection (DAD): A DAD provides spectral information across a range of wavelengths for each point in the chromatogram, which can aid in peak purity assessment and compound identification.
Table 1: Illustrative HPLC-UV Method Parameters for 2,4-Hexadienamide, N,N-diethyl- Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Expected Retention Time | ~12.5 min |
Gas Chromatography (GC) coupled with specialized detectors
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like 2,4-Hexadienamide, N,N-diethyl-. The compound's volatility allows for its direct analysis without the need for derivatization.
A standard GC analysis would involve a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The oven temperature would be programmed to ramp up to ensure separation from other volatile components in a sample.
Specialized detectors enhance the selectivity and sensitivity of GC analysis:
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a robust and linear response for the quantification of 2,4-Hexadienamide, N,N-diethyl-.
Nitrogen-Phosphorus Detector (NPD): As the compound contains a nitrogen atom, an NPD can be used for highly selective and sensitive detection, which is particularly useful when analyzing complex samples where interferences from other organic compounds are a concern.
Mass Spectrometry (MS) Detector: GC-MS is a gold-standard technique that provides both chromatographic separation and mass spectral data for definitive identification. The electron ionization (EI) mass spectrum of 2,4-Hexadienamide, N,N-diethyl- would exhibit a characteristic fragmentation pattern, including the molecular ion and fragments corresponding to the loss of the diethylamino group and cleavage of the hydrocarbon chain.
Table 2: Representative GC-MS Operating Conditions for 2,4-Hexadienamide, N,N-diethyl-
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | m/z 40-400 |
| Expected Retention Time | ~15.8 min |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be seen as a hybrid of gas and liquid chromatography and is particularly advantageous for the separation of chiral compounds and for achieving faster separations than HPLC. For 2,4-Hexadienamide, N,N-diethyl-, SFC could offer rapid analysis times and reduced solvent consumption. The use of a co-solvent, such as methanol, would likely be necessary to modify the polarity of the supercritical CO2 and achieve good peak shapes. Detection is commonly performed with a UV detector or a mass spectrometer.
High-Resolution Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of 2,4-Hexadienamide, N,N-diethyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the carbon-hydrogen framework of 2,4-Hexadienamide, N,N-diethyl-.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of 2,4-Hexadienamide, N,N-diethyl- would show distinct signals for the vinyl protons of the diene system, the methylene (B1212753) protons of the ethyl groups, and the methyl protons of the ethyl groups. The coupling constants between the vinyl protons would be crucial for determining the stereochemistry (E/Z configuration) of the double bonds.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The spectrum would show signals for the carbonyl carbon, the four sp² carbons of the diene, and the two sp³ carbons of the diethylamino group.
2D NMR Techniques:
Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. This is invaluable for tracing the connectivity of the proton network within the hexadiene chain.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the different fragments of the molecule, for example, by showing correlations from the protons on the ethyl groups to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals through-space correlations between protons that are close to each other, which can be used to confirm the stereochemistry of the double bonds.
Table 3: Predicted ¹H NMR Chemical Shifts for 2,4-Hexadienamide, N,N-diethyl-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | 1.1 - 1.3 | Triplet |
| CH₂ (ethyl) | 3.3 - 3.5 | Quartet |
| CH=CH-CO | 5.8 - 6.2 | Multiplet |
| CH=CH-CH= | 6.0 - 6.5 | Multiplet |
| =CH-CH₃ | 1.7 - 1.9 | Doublet |
Table 4: Predicted ¹³C NMR Chemical Shifts for 2,4-Hexadienamide, N,N-diethyl-
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| CH=CH | 120 - 145 |
| N-CH₂ | 40 - 45 |
| CH₂-CH₃ | 12 - 15 |
| =CH-CH₃ | 18 - 22 |
High-Resolution Mass Spectrometry (HRMS) including fragmentation analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 2,4-Hexadienamide, N,N-diethyl-. By providing a highly accurate mass measurement of the molecular ion, often to within 5 ppm, HRMS allows for the determination of the elemental formula, a critical first step in structural confirmation. libretexts.org For 2,4-Hexadienamide, N,N-diethyl- (Formula: C₁₀H₁₇NO), the theoretical exact mass can be calculated and compared against the measured mass to confirm its identity.
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be coupled with HRMS to study its fragmentation patterns. The fragmentation analysis provides a fingerprint of the molecule's structure. In the mass spectrum of 2,4-Hexadienamide, N,N-diethyl-, the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.orgmiamioh.edu
Expected Fragmentation Pattern: The structure of 2,4-Hexadienamide, N,N-diethyl- offers several points for characteristic cleavage:
Alpha-cleavage: The most prominent fragmentation for aliphatic amides is the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of an ethyl radical and formation of a stable iminium ion. miamioh.edu Another significant alpha-cleavage involves the bond between the carbonyl carbon and the dienyl chain.
McLafferty Rearrangement: While more common in primary amides, a McLafferty-type rearrangement could potentially occur if a gamma-hydrogen is available on the hexadienyl chain. libretexts.org
Cleavage of the Diene Chain: The C₆H₉ dienyl chain can undergo various fragmentations, leading to a series of smaller hydrocarbon ions.
A table of expected major fragment ions is presented below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Origin of Fragment |
| 167.1310 | [C₁₀H₁₇NO]⁺ | Molecular Ion |
| 152.1075 | [C₉H₁₄NO]⁺ | Loss of a methyl radical (·CH₃) |
| 138.0919 | [C₈H₁₂NO]⁺ | Loss of an ethyl radical (·C₂H₅) from the N-diethyl group |
| 98.0919 | [C₅H₁₂N]⁺ | Cleavage of the bond between the carbonyl and the alpha-carbon of the chain |
| 81.0704 | [C₆H₉]⁺ | Hexadienyl cation from cleavage of the amide bond |
| 72.0813 | [C₄H₁₀N]⁺ | Diethylamino fragment |
| Note: These m/z values are theoretical and based on the principles of mass spectrometry fragmentation. Actual results may vary based on instrumentation and conditions. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic techniques are vital for identifying the functional groups within 2,4-Hexadienamide, N,N-diethyl-.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. wiley.com This provides direct information about the functional groups present. For 2,4-Hexadienamide, N,N-diethyl-, several characteristic absorption bands are expected. The most prominent would be the strong carbonyl (C=O) stretch of the tertiary amide. The presence of carbon-carbon double bonds (C=C) in the conjugated system and the various C-H bonds will also give rise to distinct signals. vscht.czmasterorganicchemistry.com
Predicted IR Absorption Bands for 2,4-Hexadienamide, N,N-diethyl-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3100-3000 | C-H Stretch | =C-H (Alkene) | Medium |
| ~2975-2850 | C-H Stretch | -C-H (Alkyl) | Strong |
| ~1670-1630 | C=O Stretch | Tertiary Amide | Strong, Sharp |
| ~1650-1600 | C=C Stretch | Conjugated Diene | Medium to Weak (multiple bands) |
| ~1470-1430 | C-H Bend | -CH₂- | Medium |
| ~1250-1020 | C-N Stretch | Aliphatic Amine | Medium |
Note: These are predicted ranges. Conjugation typically lowers the frequency of the C=O and C=C stretching vibrations. masterorganicchemistry.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. nist.gov The primary chromophore in 2,4-Hexadienamide, N,N-diethyl- is the conjugated diene system (–C=C–C=C–). This extended system of pi-electrons absorbs UV light, promoting an electron from a bonding (π) to an anti-bonding (π*) molecular orbital. The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the chromophore. For a similar compound, (E,E)-2,4-hexadienal, the λₘₐₓ is observed in the UV region. nist.gov The N,N-diethylamide group, acting as an auxochrome, may cause a slight shift in the λₘₐₓ compared to the aldehyde. The specific solvent can also influence the λₘₐₓ. researchgate.net
Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment
The stereochemistry of 2,4-Hexadienamide, N,N-diethyl- is defined by the geometry at its two carbon-carbon double bonds. This can lead to four possible geometric isomers (diastereomers): (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z).
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. nih.gov Since 2,4-Hexadienamide, N,N-diethyl- is an achiral molecule (it has no stereocenters and possesses a plane of symmetry in its likely conformations), it will not exhibit a CD spectrum on its own.
However, chiroptical techniques could be theoretically applied under specific circumstances. For instance, if the compound is placed in a chiral environment, such as by using a chiral solvent or forming a complex with a chiral host molecule (like a cyclodextrin), it may show an induced CD spectrum. Differences in how each geometric isomer interacts with the chiral host could potentially lead to distinct induced CD signals, allowing for their differentiation. Furthermore, if the amide were to be synthesized from a chiral precursor, introducing a stereocenter elsewhere in the molecule, the resulting diastereomers would be chiral and thus amenable to analysis by CD spectroscopy.
Quantitative Analytical Methods in Biological and Environmental Samples
The quantification of 2,4-Hexadienamide, N,N-diethyl- in complex biological (e.g., plasma, urine) and environmental (e.g., water, soil) samples requires highly sensitive and selective analytical methods to detect it at trace levels.
Method Development and Validation for Trace Analysis
Developing a robust quantitative method typically involves selecting an appropriate analytical technique, followed by rigorous validation to ensure its reliability. pjoes.comresearchgate.net Given the expected low concentrations and the complexity of the sample matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) would be the methods of choice. These techniques offer excellent selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, minimizing interference from the sample matrix.
Method validation would be performed according to established guidelines (e.g., ICH, FDA) and would assess the following parameters:
Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components in the sample matrix.
Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Calibration Curve Generation and Limit of Detection/Quantification
To quantify the amount of 2,4-Hexadienamide, N,N-diethyl- in a sample, a calibration curve is generated. This is done by analyzing a series of standard solutions with known concentrations of the analyte. The instrument's response (e.g., peak area) is plotted against the concentration, and a linear regression is applied to the data points.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics for trace analysis. They are typically determined from the calibration curve using the following formulas: miamioh.edu LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where 'σ' is the standard deviation of the y-intercept of the regression line (or the standard deviation of the response of blank samples) and 'S' is the slope of the calibration curve. researchgate.net
Hypothetical Calibration Data for 2,4-Hexadienamide, N,N-diethyl- by LC-MS/MS
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.5 | 1,250 |
| 1.0 | 2,400 |
| 2.5 | 6,100 |
| 5.0 | 12,300 |
| 10.0 | 25,000 |
| 25.0 | 61,500 |
| 50.0 | 124,000 |
This is a hypothetical data table for illustrative purposes.
From a linear regression of such data, one could obtain a slope (S) and a standard deviation of the intercept (σ), allowing for the calculation of the LOD and LOQ for the specific method.
Advanced Sample Preparation Techniques (e.g., microextraction, derivatization)
Effective sample preparation is crucial to isolate 2,4-Hexadienamide, N,N-diethyl- from the sample matrix, concentrate it, and remove interfering substances prior to analysis. researchgate.net The choice of technique depends on the matrix and the analyte's physicochemical properties.
Solid-Phase Extraction (SPE): For aqueous samples like river water or wastewater, SPE is a common and effective technique. A reversed-phase sorbent, such as C18, would likely be effective at retaining the moderately nonpolar 2,4-Hexadienamide, N,N-diethyl- from the water sample. After loading the sample, interfering polar compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent (e.g., methanol, acetonitrile), achieving both cleanup and concentration.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For complex solid or semi-solid samples like soil, sediment, or food products, the QuEChERS method is highly suitable. The method involves an initial extraction with an organic solvent (typically acetonitrile) followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. A subsequent cleanup step, known as dispersive SPE (dSPE), uses a small amount of sorbent (like PSA to remove acids or C18 to remove fats) to clean the extract before analysis.
Solid-Phase Microextraction (SPME): SPME is a solvent-free microextraction technique ideal for analyzing volatile or semi-volatile compounds in air or in the headspace of liquid or solid samples. A fused-silica fiber coated with a stationary phase is exposed to the sample, where analytes partition onto the fiber. The fiber is then transferred directly to the injector of a gas chromatograph for thermal desorption and analysis.
Derivatization, the process of chemically modifying an analyte to improve its chromatographic behavior or detectability, is generally not required for a tertiary amide like 2,4-Hexadienamide, N,N-diethyl- when using modern MS detectors.
Imaging Mass Spectrometry for Spatial Distribution Analysis in Biological Systems
Imaging Mass Spectrometry (IMS) represents a suite of powerful, label-free analytical techniques that enable the visualization of the spatial distribution of chemical compounds directly in biological tissue sections. This methodology is particularly valuable in understanding the cutaneous penetration, distribution, and localization of topically applied substances such as the insect repellent 2,4-Hexadienamide, N,N-diethyl-. By generating ion images that map the intensity of specific molecules, IMS provides crucial insights into where a compound and its potential metabolites reside within the complex architecture of biological systems like the skin.
The primary IMS techniques applicable to the study of 2,4-Hexadienamide, N,N-diethyl- include Matrix-Assisted Laser Desorption/Ionization (MALDI), Desorption Electrospray Ionization (DESI), and Secondary Ion Mass Spectrometry (SIMS). Each of these methods offers distinct advantages in terms of spatial resolution, sensitivity, and sample preparation, allowing for a multi-faceted approach to spatial distribution analysis.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging
MALDI-IMS is a widely adopted technique for mapping a broad range of molecules, from small xenobiotics to large proteins, within a tissue sample. nih.gov The process involves coating a thin section of the tissue with an energy-absorbing chemical matrix. A focused laser is then systematically moved across the sample, and at each point, it irradiates the matrix, causing the desorption and ionization of the analyte molecules. The resulting ions are then analyzed by a mass spectrometer to generate a mass spectrum for each pixel of the scanned area.
While direct MALDI imaging studies on 2,4-Hexadienamide, N,N-diethyl- are not extensively documented in publicly available literature, the methodology has been successfully applied to study the distribution of other small molecules and drugs in skin. For instance, research on the localization of various metabolites and peptides in human skin tissue sections has demonstrated the capability of MALDI-IMS to differentiate between different layers of the skin, such as the epidermis and dermis. nih.gov Such studies provide a framework for how MALDI-IMS could be employed to visualize the penetration depth and potential accumulation of 2,4-Hexadienamide, N,N-diethyl- in specific cutaneous structures.
Desorption Electrospray Ionization (DESI) Imaging
DESI-MS is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal preparation. nih.gov It works by directing a pneumatically assisted electrospray of charged solvent droplets onto the sample surface. These droplets desorb and ionize molecules from the surface, which are then vacuumed into the mass spectrometer for analysis. This technique is particularly well-suited for analyzing the surface and near-surface regions of a sample, making it ideal for studying the initial penetration of topically applied compounds.
Research using DESI-MS has successfully imaged the cutaneous spatial distribution of drugs and excipients in both horizontal and vertical sections of the skin. nih.gov For example, studies on the antifungal agent econazole (B349626) nitrate (B79036) have shown how DESI-MS can reveal the distribution of the active compound within the upper layers of the epidermis. nih.gov This approach could be directly translated to the study of 2,4-Hexadienamide, N,N-diethyl- to understand its distribution pattern in the stratum corneum and viable epidermis following topical application.
Secondary Ion Mass Spectrometry (SIMS) Imaging
SIMS is renowned for its high spatial resolution, which can reach the subcellular level. acs.orgnih.gov This technique uses a focused primary ion beam to bombard the sample surface, causing the ejection of secondary ions from the outermost atomic layers. These secondary ions are then analyzed by a mass spectrometer to create high-resolution chemical images. The submicrometer resolution of SIMS is a significant advantage for determining the precise localization of a compound within cellular and extracellular compartments of the skin. nih.gov
Studies utilizing Time-of-Flight SIMS (ToF-SIMS) have successfully imaged the distribution of drug molecules in skin cross-sections, demonstrating the ability to distinguish between the stratum corneum, viable epidermis, and dermis. acs.orgnih.gov Although a limitation can be the sensitivity, which is often in the millimolar range, the technique has proven valuable for understanding the penetration of various compounds. acs.org For 2,4-Hexadienamide, N,N-diethyl-, ToF-SIMS could provide unparalleled detail on its partitioning into different lipid domains of the stratum corneum or its association with specific cell types within the epidermis.
| Imaging Mass Spectrometry Technique | Principle of Operation | Typical Spatial Resolution | Key Advantages for 2,4-Hexadienamide, N,N-diethyl- Research |
| MALDI-IMS | Laser-induced desorption/ionization from a matrix-coated sample. | 10-50 µm | Broad applicability to various molecules, good for overall distribution mapping in tissue cross-sections. nih.govnih.gov |
| DESI-MS | Charged solvent spray desorbs and ionizes surface molecules. | ~250 µm | Minimal sample preparation, ideal for surface and near-surface analysis of topical applications. nih.gov |
| ToF-SIMS | Primary ion beam sputters secondary ions from the sample surface. | <1 µm | High spatial resolution for subcellular localization, detailed surface imaging. acs.orgnih.gov |
Detailed Research Findings from Analogous Compounds
Given the structural similarity of 2,4-Hexadienamide, N,N-diethyl- to other amide-based insect repellents like N,N-diethyl-m-toluamide (DEET), findings from studies on these related compounds can provide valuable insights. While direct IMS studies on DEET distribution in skin are not prevalent in the literature, extensive research has been conducted on its skin permeation. nih.gov These studies, often employing techniques like Franz diffusion cells followed by chromatography, have shown that the vehicle formulation significantly impacts the amount of DEET that penetrates the skin. nih.gov
| Research Question | IMS Technique | Hypothetical Finding for 2,4-Hexadienamide, N,N-diethyl- | Potential Implication |
| What is the penetration depth after 6 hours of application? | MALDI-IMS | The compound is primarily localized within the stratum corneum and upper epidermis, with signal intensity dropping significantly in the lower epidermis. | The compound remains largely in the superficial layers of the skin, potentially minimizing systemic absorption. |
| Does the compound co-localize with specific lipids in the stratum corneum? | ToF-SIMS | High-resolution imaging shows co-localization of the compound with intercellular lipid-rich regions of the stratum corneum. | The lipophilic nature of the compound may govern its partitioning and retention in the skin's primary barrier. |
| How does an ethanol-based vehicle affect distribution compared to a cream base? | DESI-MS | The ethanol-based formulation shows deeper and more heterogeneous distribution into the epidermis compared to the cream base, which shows more superficial localization. | The vehicle plays a critical role in the bioavailability of the compound within the skin. |
Advanced Research Perspectives and Future Directions for 2,4 Hexadienamide, N,n Diethyl
Development of Chemical Probes and Biosensors Based on 2,4-Hexadienamide, N,N-diethyl-
To provide scientifically accurate and verifiable information as instructed, the existence of peer-reviewed research on these specific subjects is a prerequisite. Without such data, any generated content would be speculative and not based on factual findings.
Below is the list of compound names that would have been included had the relevant research been available.
Exploration of Uncharted Biological Activities and Novel Mechanistic Pathways
The N,N-disubstituted dienamide scaffold, exemplified by 2,4-Hexadienamide, N,N-diethyl-, represents a frontier for discovering novel biological functions. The exploration of such compounds could unveil activities across various therapeutic areas. The presence of the dienamide functional group suggests potential for interactions with a range of biological targets.
Hypothetical Areas for Biological Screening:
Enzyme Inhibition: The amide and conjugated diene moieties could serve as pharmacophores for inhibiting enzymes such as proteases, kinases, or transferases. The N,N-diethyl groups can influence solubility and steric interactions within enzyme active sites.
Receptor Modulation: Similar to other N,N-diethyl-substituted compounds that have shown affinity for opioid and dopamine (B1211576) receptors, this class of molecules could be screened for activity at various G-protein coupled receptors (GPCRs). researchgate.netnih.gov
Antiproliferative and Herbicidal Activity: Structurally related molecules, such as those containing triazole or other heterocyclic systems attached to an N,N-diethylamide, have demonstrated significant herbicidal and anticancer effects. mdpi.com This suggests that N,N-disubstituted dienamides could be investigated for similar cytotoxic or growth-inhibitory properties against cancer cell lines or weeds.
The investigation into the mechanistic pathways of any identified biological activity would be a critical next step. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic sequencing could help identify the molecular targets and cellular pathways modulated by these compounds.
Challenges and Opportunities in 2,4-Hexadienamide, N,N-diethyl- Research for Future Chemical Biology Applications
While the potential for discovery is significant, research into 2,4-Hexadienamide, N,N-diethyl- and related dienamides faces several challenges that also present opportunities for innovation.
Key Challenges:
Synthesis and Derivatization: Developing robust and versatile synthetic routes to create a library of diverse N,N-disubstituted dienamides is crucial for structure-activity relationship (SAR) studies.
Target Identification and Validation: For any identified bioactive compound, pinpointing its specific molecular target(s) is a complex but essential task. Modern chemical biology tools, including photo-affinity labeling and activity-based protein profiling, will be instrumental in this process.
Understanding Mechanisms of Action: Elucidating how these compounds exert their biological effects at a molecular and cellular level requires a multidisciplinary approach, combining biochemical assays, cell biology techniques, and computational modeling.
Opportunities for Advancement:
Chemical Probe Development: A well-characterized bioactive dienamide could serve as a valuable chemical probe to study specific biological processes or to validate a novel drug target.
Drug Discovery Scaffolds: The dienamide core could be a starting point for medicinal chemistry campaigns to develop new therapeutic agents. The tunability of the N,N-diethyl groups and the potential for modification of the diene system offer avenues for optimizing potency, selectivity, and pharmacokinetic properties.
Biomarker Discovery: If a compound from this class shows a potent and specific biological effect, it could potentially be used to identify biomarkers associated with the targeted pathway, aiding in disease diagnosis or monitoring treatment response.
Q & A
Q. What are the established protocols for synthesizing N,N-diethyl-2,4-hexadienamide in laboratory settings?
Methodological Answer: The synthesis of N,N-diethyl-2,4-hexadienamide typically involves nucleophilic acyl substitution or condensation reactions. A common approach is reacting 2,4-hexadienoic acid chloride with diethylamine under inert conditions (e.g., nitrogen atmosphere). Key steps include:
Reagent Preparation : Dry diethylamine and use freshly distilled acid chloride to minimize side reactions.
Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis .
Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ FTIR to detect carbonyl group conversion.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Safety Note : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to the toxicity of acid chlorides and amines .
Q. Which spectroscopic techniques are most effective for characterizing the structural purity of N,N-diethyl-2,4-hexadienamide?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy :
- FTIR : Strong absorbance at ~1640 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bend) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 183.1362 for C₁₀H₁₇NO) confirms molecular formula .
Data Discrepancy Tip : If NMR and IR data conflict (e.g., unexpected carbonyl shifts), verify solvent purity or test for residual starting materials via GC-MS .
Q. What safety precautions are critical when handling N,N-diethyl-2,4-hexadienamide in experimental workflows?
Methodological Answer:
- PPE Requirements : Nitrile gloves, chemical-resistant goggles, and lab coats. Use respiratory protection if aerosolization is possible .
- Ventilation : Conduct experiments in fume hoods with ≥0.5 m/s face velocity to limit vapor exposure .
- Waste Disposal : Segregate amide-containing waste in halogen-free containers for incineration by licensed facilities .
- Emergency Protocols :
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for N,N-diethyl-2,4-hexadienamide synthesis?
Methodological Answer: A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) at two levels (high/low):
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 50 |
| Catalyst (mol%) | 1 | 5 |
| Solvent (THF/DCM) | 1:1 | 3:1 |
Response Variables : Yield (%) and purity (HPLC area %).
Analysis :
- Main effects and interactions are quantified via ANOVA.
- For example, elevated temperature may improve yield but reduce purity due to side reactions. A central composite design (CCD) refines optimal conditions .
Case Study : A similar amide synthesis achieved 92% yield at 40°C, 3 mol% catalyst, and 2:1 THF/DCM .
Q. What methodologies resolve contradictions in spectroscopic data when analyzing N,N-diethyl-2,4-hexadienamide derivatives?
Methodological Answer: Contradictions (e.g., ¹H NMR splitting vs. computational predictions) require:
Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .
X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., cis/trans isomerism) .
Dynamic NMR (DNMR) : Detect conformational exchange broadening at variable temperatures .
Example : A 2020 study resolved conflicting IR and NMR data for a dienamide derivative by identifying a rotameric equilibrium via DNMR .
Q. What novel catalytic systems have been explored for enhancing the efficiency of N,N-diethyl-2,4-hexadienamide in polymer applications?
Methodological Answer: Recent advances include:
- Organocatalysts : Proline derivatives improve enantioselectivity in dienamide-based polymer crosslinking .
- Transition Metal Complexes : Palladium catalysts enable Heck-type coupling for functionalized polyamides .
Case Study : A 2023 study used N,N-diethyl-2,4-hexadienamide as a monomer in photoresponsive polymers, achieving 85% conversion with a Ru(II) photocatalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
